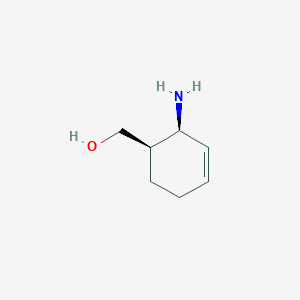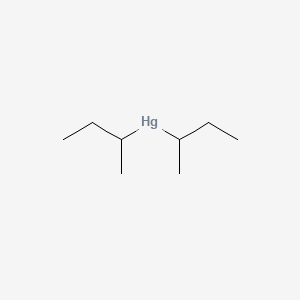
MERCURY, DI-sec-BUTYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, di-sec-butyl- is an organomercury compound where two sec-butyl groups are bonded to a mercury atom. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes. they are also recognized for their toxicity and environmental impact.
准备方法
Synthetic Routes and Reaction Conditions
Mercury, di-sec-butyl- can be synthesized using the Grignard reagent method. This involves the reaction of sec-butylmagnesium bromide with mercuric chloride. The reaction proceeds as follows:
- Preparation of sec-butylmagnesium bromide by reacting sec-butyl bromide with magnesium in dry ether.
- Reaction of the prepared Grignard reagent with mercuric chloride to form mercury, di-sec-butyl-.
The reaction conditions typically require an inert atmosphere to prevent oxidation and moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production of mercury, di-sec-butyl- is less common due to the toxicity of mercury compounds. when produced, it follows similar synthetic routes as described above, with stringent controls to manage and mitigate the release of mercury into the environment.
化学反应分析
Types of Reactions
Mercury, di-sec-butyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury.
Substitution: The sec-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.
Reduction: Elemental mercury (Hg).
Substitution: Various organomercury compounds depending on the substituent used.
科学研究应用
Mercury, di-sec-butyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: Used in the production of certain types of catalysts and in the study of reaction mechanisms involving mercury compounds
作用机制
The mechanism of action of mercury, di-sec-butyl- involves the interaction of the mercury atom with various molecular targets. Mercury can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, causing toxic effects in biological systems .
相似化合物的比较
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diethylmercury: Similar structure with two ethyl groups.
Diphenylmercury: Contains two phenyl groups bonded to mercury.
Uniqueness
Mercury, di-sec-butyl- is unique due to the presence of sec-butyl groups, which provide different steric and electronic properties compared to other organomercury compounds. This can influence its reactivity and interactions with other molecules .
属性
CAS 编号 |
691-88-3 |
|---|---|
分子式 |
C8H18Hg |
分子量 |
314.82 g/mol |
IUPAC 名称 |
di(butan-2-yl)mercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*3H,4H2,1-2H3; |
InChI 键 |
WMBMHYBGXVKXNB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Hg]C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


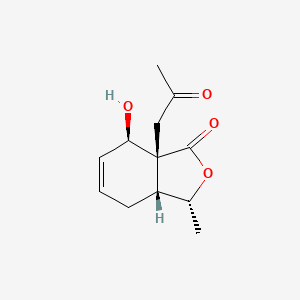
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)


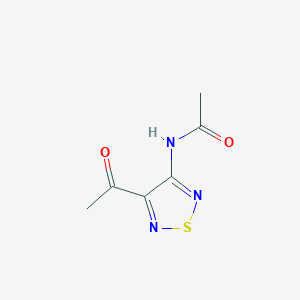
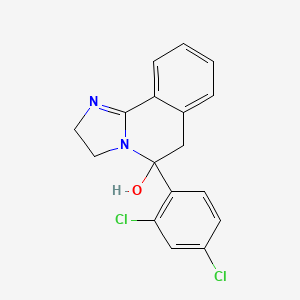
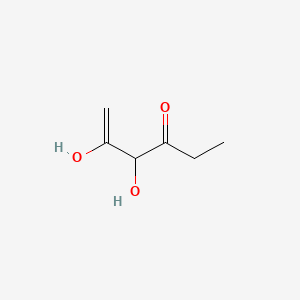

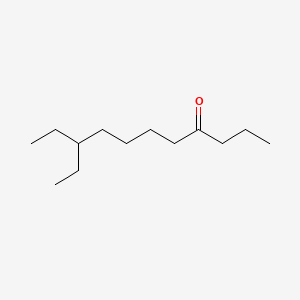

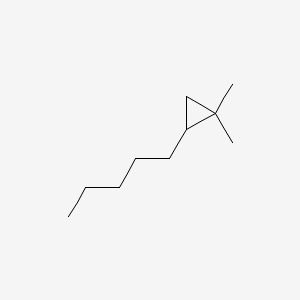
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
